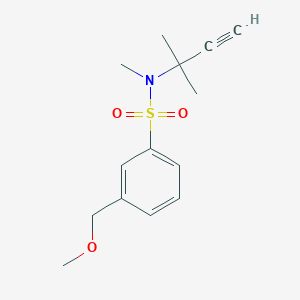
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The exact mechanism of action of 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cell proliferation and inflammation. It may also affect the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. It has also been shown to induce cell death in cancer cells. In vivo studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis.
实验室实验的优点和局限性
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. It has also been shown to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to administer to animals. It also has a short half-life, which can limit its effectiveness.
未来方向
There are several future directions for research on 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as arthritis. Additional studies are needed to determine its mechanism of action and effectiveness in animal models. Finally, further research is needed to optimize the synthesis method for 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, and to develop new derivatives with improved properties.
合成方法
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-fluoro-3-methoxyaniline, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor effects. In vitro studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-6-13(2,3)15(4)19(16,17)10-7-8-11(14)12(9-10)18-5/h1,7-9H,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPPPBQUNCYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

